Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound with a unique structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of a chloromethyl group and an ethyl ester functional group makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This reaction is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The process ensures good to excellent yields with excellent enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques to achieve the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific interactions with molecular receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom replacing one of the carbon atoms in the ring structure.
Uniqueness
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a chloromethyl group and an ethyl ester functional group.
Properties
Molecular Formula |
C12H19ClO2 |
---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H19ClO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3 |
InChI Key |
BIYPGBVUWCWKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.